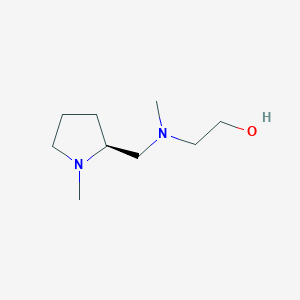
(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol is a chiral compound with a complex structure that includes a pyrrolidine ring and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Ethanol Moiety: The ethanol moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol: The enantiomer of the compound, which may have different biological activities.
N-Methylpyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
2-(Methylamino)ethanol: A compound with a similar ethanol moiety but lacking the pyrrolidine ring.
Uniqueness
(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol is unique due to its chiral nature and the presence of both a pyrrolidine ring and an ethanol moiety. This combination of structural features contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[methyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(6-7-12)8-9-4-3-5-11(9)2/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVKPRVVDWCNGZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921307.png)
![1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921310.png)
![1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921314.png)
![1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921316.png)
![1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921322.png)
![1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921331.png)
![1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921345.png)
![1-{(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921351.png)
![1-(2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921354.png)
![1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921355.png)
![2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921359.png)
![3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921368.png)
![2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7921373.png)
![2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7921384.png)
